molecular formula C15H11FN2 B1498846 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole CAS No. 299162-83-7

1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole

Cat. No. B1498846
CAS RN: 299162-83-7
M. Wt: 238.26 g/mol
InChI Key: GGFYIYBQOJNNLW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole, also known as 4-FPP, is a synthetic compound belonging to the class of pyrazoles. It is a psychoactive substance that has recently been used in scientific research to study its potential effects on the human body. 4-FPP has been found to act as a reuptake inhibitor of the neurotransmitter serotonin, and it has been hypothesized to have potential therapeutic applications for the treatment of depression and anxiety.

Scientific Research Applications

Synthesis and Structural Studies

  • 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole and related compounds have been extensively studied in crystallography and synthesis. A study by Loh et al. (2013) focused on the synthesis and X-ray single crystal structure determination of various pyrazole compounds, including those with a 4-fluorophenyl group, elucidating their molecular geometry and dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013).

Antimicrobial Activities

  • Research on the antimicrobial properties of pyrazole derivatives, including those with a 4-fluorophenyl group, has shown promising results. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives and screened them for antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Ragavan et al., 2010).

Molecular Docking and Spectroscopic Analysis

  • The molecular structure and spectroscopic properties of 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole derivatives have been investigated, along with their potential in molecular docking studies. Mary et al. (2015) conducted a comprehensive study, including infrared spectrum analysis and molecular docking, to explore the potential applications in nonlinear optics and as inhibitors (Mary et al., 2015).

Photophysics and Material Science

  • The study of the photophysical properties of pyrazole derivatives is also of significant interest. Yang et al. (2005) synthesized heteroleptic Ir(III) metal complexes with N-phenyl-substituted pyrazoles, including 1-(4-fluorophenyl)pyrazole, showing potential for blue phosphorescence at room temperature. This research is crucial for developing novel materials in optoelectronics (Yang et al., 2005).

Antitubercular Activity

  • N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole derivatives have been synthesized and evaluated for their antitubercular activity. Khunt et al. (2012) conducted a study which included a 3D-QSAR analysis to correlate the chemical structures with the activity against Mycobacterium tuberculosis, providing insight for future antitubercular drug design (Khunt et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Biochemical Pathways

Given its potential interaction with mitogen-activated protein kinase 14 , it may influence pathways related to cell growth, differentiation, and stress response.

Result of Action

Based on its potential interaction with mitogen-activated protein kinase 14 , it may influence cellular processes such as proliferation, differentiation, and stress response.

properties

IUPAC Name

1-(4-fluorophenyl)-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-13-6-8-14(9-7-13)18-15(10-11-17-18)12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFYIYBQOJNNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653062
Record name 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole

CAS RN

299162-83-7
Record name 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Pyrazole is a five-membered heterocyclic ring containing two nitrogen atoms. This structure is found in numerous natural products and pharmaceuticals, exhibiting diverse biological activities. [] Therefore, the development of efficient synthetic approaches to new pyrazole derivatives, such as the pyrazole-4-carbonitrile derivatives described in the paper, is of great interest to medicinal chemists. These new molecules could potentially lead to the discovery of novel drugs with improved efficacy and safety profiles. []

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